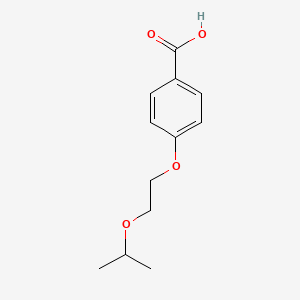

4-(2-Isopropoxyethoxy)benzoic acid

Vue d'ensemble

Description

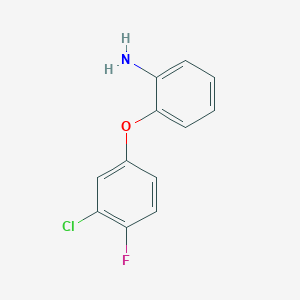

4-(2-Isopropoxyethoxy)benzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by the presence of an isopropoxyethoxy group attached to the benzene ring. This compound is not directly discussed in the provided papers, but related compounds and their properties are examined, which can give insights into the behavior and characteristics of similar benzoic acid derivatives.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions that may include condensation, alkylation, and hydrolysis. For instance, the synthesis of 4-hydroxy[1-13C]benzoic acid involves alkylation reactions such as Friedel-Crafts and ester-active methylene condensation . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid is achieved through a reaction involving acetone and ethyl formate to produce formyl acetone, which is then reacted with acetoacetic ester . These methods suggest that the synthesis of this compound could also involve similar strategies, such as the use of esters and alkylation reactions.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be determined using spectroscopic techniques and computational methods. For example, the structures of azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory (DFT) . These techniques could be applied to analyze the molecular structure of this compound, providing insights into its electronic configuration and spatial arrangement.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and tautomerism. The azo-benzoic acids studied show both acid-base dissociation and azo-hydrazone tautomerism, with the extent of these equilibria being dependent on solvent composition and pH . This suggests that this compound may also exhibit similar behavior in solution, which could be relevant for its applications and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The papers provided do not directly discuss the physical and chemical properties of this compound, but the methods used to characterize related compounds, such as spectroscopy and computational chemistry, can be employed to deduce these properties .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Compounds like 4-benzyloxy benzoic acid derivatives are used in synthesizing lanthanide coordination compounds, which are studied for their photophysical properties, such as luminescence. These compounds are characterized using techniques like X-ray diffraction and spectroscopy (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

- In the field of organic chemistry, similar benzoic acid derivatives are synthesized and characterized for their molecular structure and properties, like in the study of non-covalent complex formation between benzoic acid derivatives and alpha-cyclodextrin (Dikmen, 2021).

Photophysical and Photodecomposition Properties

- Research into the photodecomposition of chlorobenzoic acids, which are structurally similar to 4-(2-Isopropoxyethoxy)benzoic acid, shows their transformation under ultraviolet irradiation, forming different hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Application in Liquid Crystals and Polymers

- Derivatives of benzoic acid, such as 4-(oxiran-2-ylmethoxy)benzoic acid, have been synthesized and analyzed for their crystal structures, showing potential applications in the field of liquid crystals (Obreza & Perdih, 2012).

Applications in Biological Systems and Enzymatic Reactions

- Benzoic acid derivatives have been studied for their potential roles in biological systems. For example, enzymatic oxidative polymerization of para-imine functionalized phenol derivatives of benzoic acid has been investigated, showing their utility in biochemical processes (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Herbicidal Activity and Environmental Impact

- Research on benzoic acid derivatives also includes their herbicidal activity and environmental impact, as seen in the study of their degradation using membrane bioreactor technology, highlighting the importance of these compounds in agricultural and environmental chemistry (Ghoshdastidar & Tong, 2013)

Propriétés

IUPAC Name |

4-(2-propan-2-yloxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-9(2)15-7-8-16-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIXZCBBVHOKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

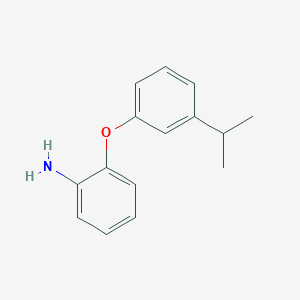

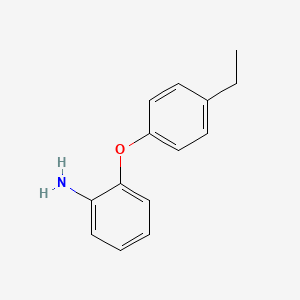

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)